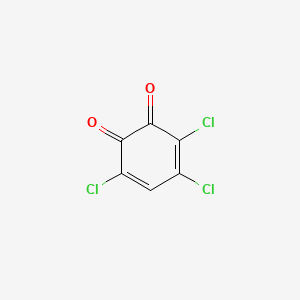

3,4,6-Trichloro-o-benzoquinone

Description

Ortho-benzoquinones, or 1,2-benzoquinones, are a class of organic compounds derived from the oxidation of catechols (1,2-dihydroxybenzenes). researchgate.netnih.govrsc.org They are characterized by a cyclohexadiene-1,2-dione ring system and are known for their high reactivity. nih.gov This reactivity, while making them challenging to handle, also renders them valuable as intermediates in organic synthesis. nih.gov Their ability to participate in various reactions, including Diels-Alder cycloadditions and Michael additions, allows for the construction of complex molecular architectures. nih.gov The study of o-benzoquinones is significant due to their involvement in biological processes and their potential as building blocks for novel materials and pharmacologically active molecules. nih.gov

The introduction of chlorine atoms onto the o-benzoquinone scaffold dramatically influences its structural and electronic properties. The strong electron-withdrawing nature of chlorine atoms enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. This increased reactivity is a hallmark of chlorinated quinones.

The substitution pattern of the chlorine atoms further refines these properties. For instance, the presence of chlorine atoms can alter the redox potential of the quinone, affecting its behavior in electron transfer processes. The planarity of the quinone ring can also be influenced by the steric bulk of the chlorine substituents, which in turn can impact its reactivity in cycloaddition reactions.

Specific research focused exclusively on 3,4,6-trichloro-o-benzoquinone is limited in the publicly available scientific literature. However, its chemistry can be inferred from studies on closely related polychlorinated o-benzoquinones. Historically, research on chlorinated quinones has been driven by their role as intermediates in the synthesis of dyes and other functional materials. wikipedia.org

Contemporary research involving chlorinated quinones often touches upon their environmental presence and toxicological profiles, as they can be formed as disinfection byproducts in water treatment processes. From a synthetic perspective, the reactivity of chlorinated o-benzoquinones continues to be explored for the creation of novel heterocyclic compounds and complex organic molecules. For example, the reaction of tetrachloro-o-benzoquinone with various nucleophiles has been a subject of study, providing insights into the likely reactivity of this compound. researchgate.net

Interactive Data Table: Properties of Related Chlorinated Benzoquinones

| Property | Value for Tetrachloro-1,4-benzoquinone |

| Molecular Formula | C₆Cl₄O₂ |

| Molecular Weight | 245.88 g/mol |

| Appearance | Yellow solid |

| Melting Point | 290 °C (decomposes) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23431-16-5 |

|---|---|

Molecular Formula |

C6HCl3O2 |

Molecular Weight |

211.4 g/mol |

IUPAC Name |

3,4,6-trichlorocyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C6HCl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |

InChI Key |

LWYCZMFZIIJDMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=O)C(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3,4,6 Trichloro O Benzoquinone

Electron Transfer and Redox Chemistry of 3,4,6-Trichloro-o-benzoquinone

The electron transfer chemistry of this compound is a key aspect of its reactivity, governing its ability to participate in redox processes. This includes one- and two-electron reduction pathways, as well as oxidation reactions.

One-Electron Reduction Pathways and Semiquinone Radical Formation

The one-electron reduction of o-benzoquinones leads to the formation of semiquinone radical anions. In the case of substituted o-benzoquinones, this process is often reversible and results in a relatively stable radical species. For instance, studies on sterically hindered o-benzoquinones have shown that the first reduction stage is reversible and generates a stable o-benzosemiquinone anion. nih.gov The electrochemical properties, including the reduction potentials, are influenced by the nature of the substituents on the quinone ring.

Two-Electron Reduction to Trichloro-o-hydroquinones

Further reduction of the semiquinone radical leads to the formation of a dianion, which upon protonation yields the corresponding hydroquinone (B1673460). In the case of this compound, a two-electron reduction process would result in the formation of 3,4,6-trichloro-o-hydroquinone (also known as 3,4,6-trichlorocatechol).

Oxidation Processes and Subsequent Transformations

The oxidation of catechols (hydroquinones) is a common method for the synthesis of o-benzoquinones. For example, the oxidation of substituted catechols with oxidizing agents like potassium ferricyanide (B76249) (K3[Fe(CN)6]) in an alkaline medium yields the corresponding o-benzoquinones. nih.gov It is therefore expected that 3,4,6-trichloro-o-hydroquinone can be oxidized to form this compound.

The oxidation of the quinone ring itself is generally not a favorable process under typical conditions, as it would involve the loss of the conjugated system. However, subsequent transformations of the quinone can occur following other reactions, such as nucleophilic addition.

Nucleophilic Addition Reactions to the Quinone Ring

The electron-deficient nature of the this compound ring makes it a prime target for nucleophilic attack. These reactions can involve the addition of a nucleophile to one of the carbon-carbon double bonds (Michael-type addition) or the substitution of one of the chlorine atoms.

Regioselectivity in Nucleophilic Additions

The positions of the chlorine atoms on the quinone ring play a crucial role in directing incoming nucleophiles to specific sites. In the reaction of tetrachloro-o-benzoquinone with N,N'-di-(4-methoxyphenyl)- or N,N'-di-(4-hydroxyphenyl)-amidines, nucleophilic substitution of one of the chlorine atoms occurs, leading to the formation of a 3,4,5-trichloro-6-(substituted)- rsc.orgnih.gov-benzoquinone. researchgate.net This suggests that the chlorine atoms are susceptible to displacement.

Theoretical studies on the reaction of tetrachloro-o-benzoquinone with N-methyl benzohydroxamic acid indicate that the initial step is the formation of a molecular complex, followed by the nucleophilic attack of an oxygen atom from the nucleophile at a carbon atom bearing a chlorine atom. rsc.org This leads to an unstable intermediate that can then rearrange.

In the case of this compound, the presence of an unsubstituted position at C-5 introduces another potential site for nucleophilic attack. The regioselectivity of such additions would be influenced by a combination of electronic and steric factors. The electron-withdrawing chlorine atoms activate the ring towards nucleophilic attack, and the specific position of attack will depend on the relative activation of the different carbon atoms and the nature of the attacking nucleophile. For instance, in the addition of thiols to other o-quinones, a free radical chain mechanism has been proposed to explain the observed regiochemistry. unibo.it

Role of Chlorine Substituents in Directing Additions

The chlorine substituents have a profound effect on the reactivity of the quinone ring. Their strong electron-withdrawing nature significantly increases the electrophilicity of the ring carbons, making the quinone more susceptible to nucleophilic attack compared to its non-halogenated counterpart.

Furthermore, the chlorine atoms themselves can act as leaving groups in nucleophilic aromatic substitution reactions. Studies on other chlorinated quinones, such as chloranil (B122849) (tetrachloro-p-benzoquinone), have shown that amines can displace a chloride from the quinone ring. wikipedia.org This type of substitution reaction is a key feature of the chemistry of halogenated quinones. The reaction of tetrachloro-o-benzoquinone with amidines to yield a trichloro-substituted product further exemplifies this role of chlorine as a leaving group. researchgate.net

The presence of three chlorine atoms in this compound would therefore be expected to not only activate the quinone ring towards addition reactions but also to provide pathways for substitution reactions, leading to a diverse range of potential products depending on the nucleophile and reaction conditions.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a cornerstone of quinone chemistry, allowing for the rapid construction of complex polycyclic systems. ebsco.com These reactions are concerted processes involving the reorganization of π-electrons to form new sigma bonds and a cyclic product. ebsco.com For chlorinated o-benzoquinones, the electron-deficient nature of the ring system dictates its reactivity in these transformations.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, o-benzoquinones typically function as the dienophile (the 2π-electron component). masterorganicchemistry.com The reactivity of this compound as a dienophile is enhanced by the three chlorine substituents, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. libretexts.org

Studies on various mono-, di-, and tri-substituted o-benzoquinones have shown that they consistently act as dienophiles when reacting with acyclic dienes. rsc.org The addition preferentially occurs at the more electron-deficient carbon-carbon double bond of the quinone. rsc.org For this compound, this would be the C5-C6 double bond, which is flanked by one chlorine atom, as opposed to the C3-C4 bond, which is substituted with two.

The initial adducts from these reactions can be labile. rsc.org If the resulting structure is capable of aromatization, it may readily lose hydrogen or other small molecules to form a more stable naphthoquinone derivative. ias.ac.in For example, the reaction with 2,3-dimethylbutadiene leads to a naphthoquinone, presumably through the aromatization of the primary adduct. ias.ac.in

Table 1: Representative Diels-Alder Reactions of o-Benzoquinones

| Diene | Quinone Type | Product Type | Reference |

|---|---|---|---|

| Cyclopentadiene | Alkyl-, Aryl-, Alkoxy-, Chloro-substituted o-benzoquinones | Bicyclo[2.2.2]octene dione (B5365651) adduct | ias.ac.in |

| Acyclic Dienes | Mono-, Di-, and Tri-substituted o-benzoquinones | 1,4-Dihydronaphthalene adduct (often aromatizes) | rsc.org |

| 2,3-Dimethylbutadiene | Substituted o-benzoquinones | Naphthoquinone (after aromatization) | ias.ac.in |

| Thebaine | Crowned p-benzoquinone | Crown ether adduct | rsc.org |

Beyond the classic role as a dienophile, the conjugated 1,2-dione structure of this compound allows it to participate in other pericyclic reactions. ias.ac.in These alternative pathways highlight the molecule's versatility.

Hetero-Diels-Alder Reactivity : The quinone can act as a heterodiene, where the α,β-unsaturated carbonyl system (O=C-C=C) is the 4π component. With electron-rich dienes, this can lead to the formation of benzodioxin adducts. ias.ac.in This reaction often proceeds via a two-step mechanism involving an initial [4+2] cycloaddition followed by a ias.ac.inias.ac.in-sigmatropic rearrangement. ias.ac.in

1,3-Dipolar Cycloadditions : o-Benzoquinones can serve as dipolarophiles in reactions with 1,3-dipoles like nitrile oxides. ias.ac.in The reaction of substituted o-benzoquinones with nitrile oxides affords novel, highly oxygenated spiro-1,3-dioxazoles. ias.ac.in

Higher-Order Cycloadditions : In reactions with specific partners like fulvenes, o-benzoquinones can engage in higher-order cycloadditions. For instance, o-chloranil reacts with certain fulvenes to yield [4+4] cycloadducts. ias.ac.in

Thermal [4+2] Cycloaddition with Thiocarbonyls : In a novel reaction, o-benzoquinone methanides (related structures) undergo thermal [4+2] cycloaddition with thiocarbonyl compounds like thiobenzophenone (B74592) to regioselectively form 1,3-benzoxathiines. rsc.org

These varied reaction pathways underscore the rich and complex pericyclic chemistry accessible to chlorinated o-benzoquinones.

Photochemical Transformations of this compound

The photochemistry of quinones is a field of extensive study, involving various transformations upon absorption of light. umd.edu While specific data for this compound is scarce, the behavior of related quinones provides a framework for its expected photochemical reactivity. The fundamental law of photochemistry dictates that light must be absorbed for a reaction to occur. smu.edu

Upon irradiation, particularly with UV light, o-benzoquinones can undergo several transformations:

Rearrangement : A common photochemical reaction for o-benzoquinones is decarbonylation, where the molecule rearranges and expels a molecule of carbon monoxide. This process is thought to proceed through a two-stage mechanism, first forming a bicyclo intermediate which then fragments. researchgate.net

Photoreduction : In the presence of a hydrogen donor, photoexcited quinones can be reduced. researchgate.net For example, irradiating o-benzoquinones in the presence of N,N-dimethylanilines leads to photoreduction, affording pyrocatechol (B87986) monoethers. researchgate.net Similarly, the superoxide (B77818) anion radical (O₂•⁻) can photochemically reduce 1,4-benzoquinone (B44022) to its corresponding radical anion, eventually forming hydroquinone. nih.gov

Exciplex Formation : In aqueous solutions, photoexcited quinones can form an intermediate exciplex (excited-state complex) with water. For dichloro-1,4-benzoquinones, which are good electron acceptors, this exciplex can lead to the formation of hydroxyl radicals. umd.edu Given its chlorinated structure, this compound would be expected to be a strong electron acceptor and may exhibit similar behavior.

The specific pathways and products are highly dependent on factors such as the wavelength of light used, the solvent, and the presence of other reactants or quenchers.

Catalytic Aspects in Reactions Mediated by this compound

Due to its high redox potential, this compound and its analogues can play a significant role as mediators or stoichiometric oxidants in various chemical processes, which can be considered a form of catalysis where the quinone facilitates a transformation.

The core of its activity lies in its ability to act as a potent electron acceptor, being reduced first to a semiquinone radical anion and then to a catechol dianion. This redox couple can be harnessed to drive oxidative reactions.

Oxidation of Substrates : Halogenated quinones are well-known oxidizing agents. They can facilitate dehydrogenation reactions, for instance in the reaction with certain tertiary amines to form enamines. researchgate.net While often used stoichiometrically, the quinone can act catalytically if a co-oxidant is present to regenerate the quinone from its reduced hydroquinone form.

Ligand Exchange via Redox Events : A fascinating example of mediation is the catechol/o-benzoquinone exchange observed in gold(III) complexes. nih.govrsc.org In this process, an electron-rich catecholate ligand bound to the gold center is readily displaced by an electron-poor o-benzoquinone like tetrachloro-o-benzoquinone. nih.gov DFT calculations suggest this is not a simple substitution but a process involving two single electron transfer events between the catechol and quinone moieties, while the metal center remains redox-innocent. nih.govrsc.org This demonstrates the quinone's ability to mediate a ligand exchange at a metal center through its own redox activity.

Photocatalytic Systems : In photocatalysis, quinones can act as electron shuttles. For example, in some systems for the photocatalytic reduction of Cr(VI), p-benzoquinone was unexpectedly found to promote the reaction. nih.gov It is reduced to hydroquinone by photogenerated electrons, and the hydroquinone in turn acts as a reductant for Cr(VI). nih.gov This dual role as an electron acceptor and a precursor to a reducing agent highlights its potential in mediating complex photocatalytic cycles.

Advanced Spectroscopic and Computational Characterization of 3,4,6 Trichloro O Benzoquinone

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of products resulting from reactions involving 3,4,6-Trichloro-o-benzoquinone and its analogs, such as 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil). researchgate.netresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish atomic connectivity and stereochemistry.

1D NMR techniques, including ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbon atoms within a molecule. smbstcollege.comnih.gov For instance, in the reaction of o-chloranil with N¹,N²-diaryl-amidines, the ¹H NMR spectrum of the resulting product, a trichlorodiazepinyl-benzoquinone, shows distinct signals for aromatic protons and an OH proton, indicating that a substitution and subsequent structural rearrangement have occurred. researchgate.net

2D NMR experiments are crucial for assembling complex molecular frameworks. core.ac.uk

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two or three bonds, helping to identify spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (over two to three bonds), which is vital for connecting different structural fragments, especially across quaternary carbons like those in the quinone ring. core.ac.uk

DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups, which simplifies the assignment of the ¹³C NMR spectrum.

In the structural assignment of products like 3,4,5-trichloro-6-(dibenzo[d,f] rsc.orgresearchgate.netdiazepin-5-yl)- rsc.orgnih.gov-benzoquinones, the ¹³C NMR spectrum reveals the presence of carbonyl carbons at downfield chemical shifts (e.g., δ = 185.15, 185.97 ppm), confirming the retention of the quinone moiety. researchgate.net The combination of these NMR techniques provides a complete and detailed picture of the molecular structure of complex reaction products. researchgate.nethyphadiscovery.com

Table 1: Illustrative ¹³C NMR Chemical Shifts for a Substituted Trichloro-o-benzoquinone Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 185.97 |

| Carbonyl (C=O) | 185.15 |

| Aromatic CH | 107.69 - 131.59 |

| Quaternary C | 121.62 - 159.44 |

| Methylene (CH₂) | 27.45 |

| Methyl (CH₃) | 9.33 |

| Methoxy (OCH₃) | 55.45 |

Data derived from the analysis of a reaction product of o-chloranil. researchgate.net

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Adducts

Mass spectrometry is a powerful analytical technique for identifying transient intermediates and stable adducts formed during reactions of this compound. It provides crucial information on the molecular weights of the species formed, offering insights into reaction pathways. nih.gov

Electrospray Ionization (ESI-MS) is particularly useful for analyzing polar reaction products and intermediates in solution. nih.gov For example, in studies of the oxidative metabolism of related chlorinated compounds, ESI-MS has been used to detect hydroxylated metabolites and their subsequent dehydrogenation products, such as quinone imines. The accurate mass measurements obtained from high-resolution mass spectrometry allow for the determination of the elemental composition of these species.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are critical for structural elucidation. By inducing fragmentation of a selected parent ion, a characteristic pattern of daughter ions is produced, which can be pieced together to deduce the structure of the original molecule. nih.gov For instance, the fragmentation of hydroxylated derivatives of triclocarban, a related chlorinated aromatic compound, yields specific fragment ions that indicate the position of hydroxylation on the aromatic rings. nih.gov

In studies of 1,2-benzoquinone, atmospheric pressure chemical ionization (APCI) and ESI mass spectrometry revealed the formation of proton and hydride adducts. researchgate.net The observation of an [M+H]⁺ ion and an [M+H]⁻ ion (hydride adduct) in the mass spectrum can be characteristic of highly polar ortho-quinones. researchgate.net The analysis of these adducts and their collision-induced dissociation products can provide evidence for the formation of radical anions, such as the 1,2-benzosemiquinone radical anion. researchgate.net

Table 2: Mass Spectrometric Data for Metabolites of a Related Chlorinated Compound (Triclocarban)

| Peak No. | m/z (measured) | Formula | Modification | Detected Fragments | Identification |

|---|---|---|---|---|---|

| 5 | 328.9650 | C₁₃H₈Cl₃N₂O₂ | +O | X1, X2 | 3'-OH TCC |

| 9 | 328.9660 | C₁₃H₈Cl₃N₂O₂ | +O | X1, X2 | 2'-OH TCC |

| 10 | 328.9657 | C₁₃H₈Cl₃N₂O₂ | +O | Y1, Y2 | 6-OH TCC |

| 4 | 326.9498 | C₁₃H₆Cl₃N₂O₂ | +O - 2H | - | Quinone imine of 2'-OH TCC |

Data from an electrochemistry-mass spectrometry study of triclocarban. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Charge-Transfer Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for investigating the formation and properties of charge-transfer (CT) complexes involving this compound as an electron acceptor. When an electron donor molecule interacts with the electron-accepting quinone, a new, often colorful, complex is formed, which is characterized by a distinct absorption band in the visible or near-UV region of the spectrum. bas.bgnih.gov

The appearance of this new absorption band, which is absent in the spectra of the individual donor and acceptor molecules, is the hallmark of CT complex formation. bas.bg The energy of the CT transition (hν_CT) is related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A). The position of the maximum absorption wavelength (λ_max) of the CT band is therefore sensitive to the electronic properties of both components and the polarity of the solvent. rsc.orgbas.bg

Studies on related tetrachloro-p-benzoquinone (p-chloranil) and other substituted benzoquinones show the formation of CT complexes with a variety of π-donors, including aromatic hydrocarbons, anilines, and tetrathiafulvalene (B1198394) (TTF). rsc.orgresearchgate.net For example, a derivative, 2,3,5-trichloro-6-(4-methylpiperidin-1-yl)-1,4-benzoquinone, is a purple chromophore with a significant absorption maximum (λ_max) that varies with solvent polarity (e.g., 549 nm in hexane, 576 nm in dichloromethane). researchgate.net The stoichiometry of these complexes, often found to be 1:1, can be determined using methods like Job's plot or the Benesi-Hildebrand equation, which also allows for the calculation of the formation constant (K_CT) and the molar extinction coefficient (ε_CT) of the complex. bas.bg

Table 3: Charge-Transfer (CT) Absorption Maxima for Complexes of a Related Chloroquinone Derivative

| Solvent | λ_max (nm) |

|---|---|

| Hexane | 549 |

| Diethyl ether | 554 |

| Acetone (B3395972) | 563 |

| Dichloromethane | 576 |

| Nitromethane | 571 |

Data for 2,3,5-Trichloro-6-(4-methylpiperidin-1-yl)-1,4-benzoquinone. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Chemical Transformations

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the molecular vibrations of this compound and tracking its chemical transformations. These methods provide a molecular fingerprint, with specific vibrational modes corresponding to different functional groups and skeletal structures. nih.govfrontiersin.org

The IR and Raman spectra of a chlorinated quinone are dominated by several key vibrational modes:

C=O Stretching: The carbonyl groups of the quinone ring give rise to intense bands in the IR spectrum, typically in the region of 1650-1720 cm⁻¹. The exact frequency is sensitive to the electronic effects of the chlorine substituents and any intermolecular interactions, such as hydrogen bonding in reaction products. nih.gov

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the quinone ring appear in the 1550-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching modes are found at lower frequencies, generally in the 600-800 cm⁻¹ range.

When this compound undergoes a chemical reaction, such as a substitution or addition, the resulting changes in its molecular structure are reflected in its vibrational spectra. For instance, the conversion of a C=O group to a C-OH group during a reduction reaction would lead to the disappearance of the strong carbonyl stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. Similarly, the formation of new C-N or C-O bonds in substitution reactions will introduce new characteristic vibrational bands. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. nih.govnih.gov These calculations can predict the vibrational frequencies and intensities, which aids in the assignment of the observed IR and Raman bands to specific normal modes of vibration. nih.gov

Table 4: Characteristic IR Absorption Frequencies for Related Quinone and Amide Structures

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Observed in reaction products with amines/amides. nih.gov |

| C=O Stretch (Quinone) | 1650 - 1720 | Strong intensity, characteristic of the quinone moiety. nih.gov |

| C=O Stretch (Amide) | 1680 - 1720 | Observed in dimerized structures or amide products. nih.gov |

| C=C Stretch | 1550 - 1650 | Aromatic/Quinoid ring vibrations. |

Data compiled from spectroscopic studies of related compounds. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for the detection and characterization of radical species, such as the semiquinone radical anion formed from one-electron reduction of this compound. nih.govnih.gov Semiquinones are key intermediates in many biological and chemical redox processes. ljmu.ac.uk

When this compound accepts an electron, it forms the corresponding 3,4,6-trichloro-o-benzosemiquinone radical anion, which is paramagnetic and thus EPR-active. The EPR spectrum provides two key pieces of information:

g-value: This value is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. It can help to distinguish between different types of radicals (e.g., carbon-centered vs. oxygen-centered). ljmu.ac.uk

Hyperfine Splitting (HFS): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The resulting hyperfine splitting constants (aH) are proportional to the spin density of the unpaired electron on that nucleus. This provides a detailed map of the unpaired electron's distribution across the molecule. researchgate.netacs.org

Studies on related polychlorinated biphenyl (B1667301) (PCB)-quinones demonstrate that semiquinone radicals can be generated through various pathways, including enzymatic reduction, chemical reduction, or comproportionation (reaction between a quinone and its corresponding hydroquinone). nih.govnih.gov The EPR spectrum of a chlorinated semiquinone radical is often complex due to splitting from the remaining ring proton(s). For example, the reduction of a related chloro-p-benzoquinone resulted in a four-line EPR spectrum, with hyperfine coupling constants of aH = 2.1 G and aH = 2.5 G, which allowed for its unambiguous identification. nih.govacs.org

Table 5: EPR Hyperfine Splitting Constants for a Related Chlorinated Semiquinone Radical

| Nucleus | Hyperfine Splitting Constant (aH) in Gauss (G) |

|---|---|

| H3 | 2.1 |

| H4 | 2.1 |

| H6 | 2.5 |

Data for the semiquinone radical of 2'-Chloro-2,5-benzoquinone. nih.govacs.org

X-ray Crystallography of this compound and its Molecular Complexes

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of this compound and its molecular complexes in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's geometry.

In another example, the co-crystal of N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione was analyzed by single-crystal X-ray diffraction, revealing detailed information about the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. researchgate.net Hirshfeld surface analysis, a tool often used in conjunction with crystallographic data, can quantify these intermolecular contacts. researchgate.net

For a molecular complex of this compound, X-ray crystallography would reveal the exact geometry of the donor-acceptor interaction, including the distance and orientation between the quinone and its partner molecule in a charge-transfer complex. This information is crucial for understanding the nature of the intermolecular forces at play.

Table 6: Crystallographic Data for a Related Substituted Trichloro-benzoquinone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂Cl₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6543 (4) |

| b (Å) | 8.8129 (5) |

| c (Å) | 10.8110 (6) |

| α (°) | 86.621 (2) |

| β (°) | 80.052 (2) |

| γ (°) | 77.218 (2) |

Data for 2,3,5-Trichloro-6-(4-methylpiperidin-1-yl)-1,4-benzoquinone. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the electronic structure and reactivity of this compound and for interpreting experimental spectroscopic data. nih.govrsc.org These computational methods solve approximations of the Schrödinger equation to determine the molecule's properties. epstem.net

Key applications of quantum chemical calculations for this compound include:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov

Electronic Properties: Determining the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is related to the electron affinity of the quinone, while the HOMO-LUMO energy gap provides an indication of its chemical reactivity and is related to the energy of the lowest electronic transition observed in UV-Vis spectroscopy. researchgate.net

Vibrational Analysis: Calculating theoretical harmonic vibrational frequencies. These calculated frequencies, when properly scaled, can be compared to experimental IR and Raman spectra to provide a definitive assignment of the observed vibrational bands to specific motions of the atoms. nih.govnih.gov

NMR Chemical Shift Prediction: Calculating theoretical NMR chemical shifts (¹H and ¹³C), which can be a powerful aid in the structural elucidation of complex reaction products, especially when experimental data is ambiguous. epstem.netresearchgate.net

Reactivity Prediction: The distribution of electrostatic potential and atomic charges (e.g., Mulliken charges) on the molecule's surface can be calculated to predict sites susceptible to nucleophilic or electrophilic attack, thereby forecasting its chemical reactivity. nih.gov

These computational approaches provide a theoretical framework that complements and enhances the understanding gained from experimental measurements, offering a deeper insight into the fundamental properties of this compound. rsc.orgepstem.net

Table 7: Calculated Properties for a Related Molecule using DFT

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | - | DFT/B3LYP/6-31G(d,p) |

| Energy Gap (ΔE) | - | DFT/B3LYP/6-31G(d,p) |

| Total Energy (Hartree) | - | DFT/B3LYP/6-31G(d,p) |

Specific values for this compound require a dedicated calculation. The table illustrates the type of data generated from quantum chemical studies on similar molecules. researchgate.net

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and reactivity of molecules like this compound. By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), we can gain insights into the molecule's electrophilic and nucleophilic nature.

For chlorinated o-benzoquinones, the LUMO is typically localized on the quinone ring, indicating its susceptibility to nucleophilic attack. The presence of electron-withdrawing chlorine atoms lowers the energy of the LUMO, enhancing the electrophilicity of the molecule. In the case of this compound, the asymmetric substitution pattern is expected to lead to a non-uniform distribution of electron density and a distinct LUMO shape compared to more symmetrical analogs like tetrachloro-o-benzoquinone.

Studies on related compounds, such as tetrachloro-p-benzoquinone (TCBQ), have shown that the introduction of an electron into the LUMO leads to significant geometric changes, shifting the structure from a quinonoid to a more benzenoid form. researchgate.net This highlights the strong coupling between electronic structure and geometry in these systems. DFT calculations at levels like B3LYP/6-311++G** have been successfully employed to investigate the one-electron reduction behavior of chlorinated quinones. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Quinone Analysis

| Functional | Basis Set | Application |

| B3LYP | 6-311++G | Investigating reaction mechanisms and electronic properties of chlorinated quinones. researchgate.netresearchgate.net |

| MPW1K | 6-31+G(d,p) | Modeling reactions of benzoquinones with amines in different media. utc.edu |

| B3PW91 | SDD (for Au), 6-31G (for others) | Studying catechol/o-benzoquinone exchange at metal centers. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of intermediates, transition states, and the determination of activation barriers.

A well-studied reaction of chlorinated quinones is their interaction with nucleophiles. For instance, the reaction mechanism between tetrachloro-o-benzoquinone (o-TCBQ) and hydrogen peroxide has been systematically investigated using DFT. researchgate.net The initial step involves the formation of a molecular complex, followed by a nucleophilic attack of H2O2 on the quinone ring to produce an unstable intermediate. researchgate.net This intermediate then undergoes homolytic cleavage of the O-O bond to generate hydroxyl radicals. researchgate.net The nucleophilic attack has been identified as the rate-determining step in this process. researchgate.net

The reaction of N,N'-diaryl-amidines with tetrachloro-o-benzoquinone has been shown to yield 3,4,5-trichloro-6-(dibenzo[d,f] researchgate.netresearchgate.netdiazepin-5-yl)- researchgate.netresearchgate.net-benzoquinones, demonstrating a pathway for the substitution of a chlorine atom. researchgate.net Such computational studies can elucidate the intricate mechanisms of these transformations. researchgate.net

The exploration of reaction pathways can be achieved through various computational strategies, including the identification of local curvature on the potential energy surface to find transition states and products, or through dynamics simulations. uni.lu

Prediction of Spectroscopic Parameters and Molecular Properties Relevant to Reactivity

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption spectra, which are crucial for the characterization and understanding of the reactivity of this compound.

The electronic absorption spectra of chlorinated quinones are influenced by their electronic structure. For instance, a derivative of 3,5,6-trichloro-1,4-benzoquinone linked to a neo-fused hexaphyrin exhibited a dramatically extended absorption into the near-infrared region (ca. 1280 nm). researchgate.net This was attributed to the cooperative effect of extended conjugation and intramolecular charge transfer, driven by the strong electron-withdrawing nature of the trichloro-benzoquinonyl unit. researchgate.net

DFT calculations can also predict electron affinity (EA), a key parameter for understanding the electron-accepting ability of quinones. researchgate.net Studies on tetrachloro-p-benzoquinone have shown that both bulk solvent effects and the presence of explicit water molecules can significantly increase its vertical and adiabatic electron affinities, confirming its nature as a good electron acceptor in various environments. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Values for a Glutathione Conjugate of a Trichlorobenzoquinone Isomer

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 515.97963 | 196.0 |

| [M+Na]+ | 537.96157 | 199.1 |

| [M-H]- | 513.96507 | 195.8 |

| [M+NH4]+ | 533.00617 | 202.0 |

| [M+K]+ | 553.93551 | 195.3 |

| Data for 2,5,6-trichloro-3-(glutathion-s-yl)-1,4-benzoquinone. uni.lu m/z represents the mass-to-charge ratio. |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a dynamic picture of how solvent molecules interact with a solute, influencing its conformation, stability, and reactivity. For a polar molecule like this compound, solvent effects are expected to be significant.

MD simulations can be used to study the solvation of quinones in different media. For example, simulations of benzoquinone and its dihydroxy derivatives (catechol, resorcinol, and hydroquinone) in deep eutectic solvents composed of menthol (B31143) and thymol (B1683141) have revealed the crucial role of hydrogen bonding in the solvation process. nih.gov The total number of hydrogen bond interactions between the solvent and benzoquinone was found to increase with the thymol concentration. nih.gov

In the context of reaction mechanisms, explicit solvent molecules can play a vital role. DFT studies on the reaction of tetrachloro-o-benzoquinone with H2O2 have shown that the presence of explicit water molecules has a significant positive catalytic effect on the nucleophilic attack step. researchgate.net MD simulations can further probe these specific solvent-solute interactions and their impact on reaction barriers. scielo.br

The conformational properties of molecules can also be influenced by the solvent. Studies on polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) have shown that the preference for gauche or trans conformations of the polymer backbone is highly dependent on the solvent environment, ranging from water to nonpolar solvents like n-heptane. nih.gov Similarly, the conformation and reactivity of this compound would be modulated by the surrounding solvent molecules.

Synthesis and Properties of Derivatives and Analogs of 3,4,6 Trichloro O Benzoquinone

Design and Synthesis of Functionalized 3,4,6-Trichloro-o-benzoquinone Derivatives

The functionalization of the this compound scaffold is primarily achieved through the nucleophilic substitution of one or more of its chlorine atoms. This approach allows for the introduction of a variety of substituents, leading to derivatives with tailored electronic and steric properties.

A key strategy involves the reaction of a precursor, tetrachloro-1,2-benzoquinone, with nucleophiles, which results in the substitution of a single chlorine atom to yield a trichlorinated quinone derivative. An illustrative example is the synthesis of novel dibenzo[d,f] nih.govdiazepine-containing quinones. The reaction of N¹,N²-di-(4-methoxyphenyl)- or N¹,N²-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone in ethyl acetate (B1210297) at room temperature leads to the formation of 3,4,5-trichloro-6-(2-hydroxy-6-methyldibenzo[d,f] nih.govdiazepin-5-yl)- researchgate.net-benzoquinones. researchgate.net This reaction proceeds via an initial nucleophilic attack by the amidine, followed by elimination of HCl and subsequent cyclodehydrogenation, demonstrating that one chlorine atom on the quinone ring is selectively substituted. researchgate.net

Another method for functionalization is the introduction of aminovinyl groups. For instance, 2,3,5-trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone, a "blue quinone," can be synthesized from halogenated quinones, acetaldehyde, and secondary amines. rsc.org This type of reaction highlights the ability to introduce conjugated side chains, which can significantly alter the electronic and photophysical properties of the quinone system. rsc.org

The following table summarizes examples of synthesized derivatives, showcasing the versatility of nucleophilic substitution reactions on polychlorinated quinone precursors.

| Precursor | Reagent/Nucleophile | Derivative | Reaction Conditions | Reference |

| Tetrachloro-1,2-benzoquinone | N¹,N²-di-(4-methoxyphenyl)amidine | 3,4,5-trichloro-6-(2-hydroxy-6-methyldibenzo[d,f] nih.govdiazepin-5-yl)- researchgate.net-benzoquinone | Ethyl acetate, Room Temperature | researchgate.net |

| Halogenated quinones | Acetaldehyde, Diethylamine | 2,3,5-trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone | Not specified | rsc.org |

| Tetrachloro-1,4-benzoquinone | 2-Aminopyridine | 6,7-Dichloropyrido[1,2-a]benzimidazole-8,9-dione | Not specified | nih.gov |

Structure-Reactivity and Structure-Property Relationships in Derivatives

The introduction of different functional groups onto the trichloro-o-benzoquinone core profoundly influences its chemical reactivity and physical properties. The electron-withdrawing nature of the three chlorine atoms renders the quinone ring highly electrophilic and susceptible to nucleophilic attack.

Structure-Reactivity: The reactivity of chlorinated benzoquinone derivatives is directly linked to the electronic effects of their substituents. The presence of electron-withdrawing groups, such as chlorine, enhances the electrophilicity of the quinone ring, making it more reactive towards nucleophiles. nih.gov Studies on the reaction of various substituted benzoquinones with thiols have shown that chlorinated derivatives react via direct nucleophilic vinylic substitution (SNV), where a chlorine atom is displaced by the nucleophile. nih.gov This is in contrast to derivatives with electron-donating groups, which tend to react through Michael addition at an unsubstituted carbon position. nih.gov

For example, the reaction of chlorobenzoquinone (CBQ) with nitrobenzenethiol (NBT) results in the substitution of the chlorine atom. nih.gov This enhanced reactivity is attributed to the ability of the electron-withdrawing chlorine atoms to stabilize the transition state of the nucleophilic attack. nih.gov

Structure-Property: The substitution pattern also dictates the molecule's physical and spectroscopic properties. In the case of 2,3,5-trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone, X-ray crystallography reveals a nearly planar molecular structure. researchgate.net This planarity, combined with observed bond lengths that show little alternation, suggests a significant degree of charge-transfer from the nitrogen lone pair of the aminovinyl group to the electron-accepting quinone ring. researchgate.net This intramolecular charge-transfer is responsible for its character as a remarkable near-IR dye. researchgate.net

The following table outlines key structure-property relationships in derivatives of chlorinated benzoquinones.

| Derivative Class | Structural Feature | Influence on Reactivity/Property | Reference |

| Chlorinated Benzoquinones | Electron-withdrawing chlorine atoms | Enhances electrophilicity, favors nucleophilic vinylic substitution. | nih.gov |

| Aminovinyl-trichlorobenzoquinones | Planar structure, extended conjugation, charge-transfer from amine to quinone | Results in strong absorption in the near-IR region of the spectrum. | researchgate.net |

| Dibenzo[d,f] nih.govdiazepine-substituted trichlorobenzoquinones | Bulky, heterocyclic substituent | Creates complex, polycyclic systems with potential for unique electronic properties. | researchgate.net |

Synthetic Strategies for Incorporating this compound Moieties into Larger Architectures

The this compound unit can serve as a building block for the construction of more complex, larger molecules, particularly through cycloaddition reactions and annulation strategies.

Diels-Alder Reactions: Ortho-benzoquinones are highly versatile reagents in Diels-Alder reactions, where they can function as either the dienophile or, in some cases, as a hetero-diene. rsc.orgrsc.org The reaction of o-benzoquinones with acyclic dienes typically proceeds with the quinone acting as the dienophile. rsc.org The cycloaddition occurs preferentially at the more electron-deficient carbon-carbon double bond of the quinone ring. rsc.org The resulting adducts can be labile and may aromatize, sometimes in situ, to form substituted naphthalene (B1677914) derivatives. rsc.org For instance, the reaction of tetrachloro-1,2-benzoquinone with 2,3-diphenylfurans yields dihydrofurobenzodioxins via a Diels-Alder process where the quinone acts as a hetero-diene. rsc.org These reactions provide a powerful tool for the rapid construction of polycyclic systems.

Annulation via Substitution and Cyclization: Another effective strategy for building larger architectures involves an initial nucleophilic substitution on the quinone ring, followed by an intramolecular cyclization reaction. This approach was demonstrated in the synthesis of 3,4,5-trichloro-6-(dibenzo[d,f] nih.govdiazepin-5-yl)- researchgate.net-benzoquinones. researchgate.net The reaction sequence begins with the substitution of a chlorine atom by an amidine, which is then followed by a cyclodehydrogenation step to form the fused heterocyclic diazepine (B8756704) system. researchgate.net This method allows for the creation of complex, fused-ring systems that combine the redox-active quinone moiety with other functional heterocyclic structures.

These strategies showcase the utility of trichloro-o-benzoquinone as a synthon for accessing a diverse range of larger molecular frameworks with potential applications in materials science and medicinal chemistry.

Research Applications of 3,4,6 Trichloro O Benzoquinone in Chemical Sciences

Applications as a Reagent in Organic Synthesis

Role as an Oxidant in Dehydrogenation and Other Oxidative Processes

There is a lack of specific research demonstrating the application of 3,4,6-Trichloro-o-benzoquinone as an oxidant for dehydrogenation or other oxidative processes. While related compounds such as tetrachloro-1,4-benzoquinone (chloranil) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are well-established dehydrogenating agents, similar documented uses for this compound are not readily found in the surveyed literature.

Utility as a Synthon in Complex Molecule Construction

No specific examples of this compound being utilized as a synthon in the construction of complex molecules have been identified in the available research. The potential for this compound to act as a building block in cycloaddition reactions or other synthetic strategies has not been a significant focus of published studies.

Contributions to Materials Science Research

Development of Charge-Transfer Complexes for Electronic and Optical Materials

Specific studies on the formation and properties of charge-transfer complexes involving this compound are not available. The electronic and optical properties of materials derived from this specific compound have not been a subject of detailed investigation.

Precursor in the Synthesis of Conjugated Polymers and Organic Semiconductors

The use of this compound as a precursor for the synthesis of conjugated polymers or organic semiconductors is not documented in the scientific literature. Research in this area has typically focused on other quinone derivatives.

Investigation in Redox-Active Linkers for Metal-Organic Frameworks (MOFs)

There is no available research on the incorporation of this compound as a redox-active linker in the structure of metal-organic frameworks (MOFs).

Analytical Chemistry Methodologies Employing this compound

The unique chemical structure of this compound, characterized by an electron-deficient ring system and reactive carbonyl groups, underpins its application in various analytical methodologies. Its utility stems from its ability to participate in specific chemical reactions that result in detectable signals, such as color change or electrochemical response.

Spectrophotometric Reagent for Chemical Detection and Quantification

While not as commonly used as other chromogenic reagents, the reactivity of this compound suggests its potential as a specialized spectrophotometric reagent. Its application in this area is based on nucleophilic substitution reactions where a chlorine atom on the quinone ring is displaced by a nucleophile. This reaction typically results in a new, intensely colored compound, allowing for the qualitative detection and quantitative measurement of the analyte via spectrophotometry.

The primary mechanism involves the reaction of the electron-deficient quinone with electron-donating compounds. Amines and thiols, for instance, can act as nucleophiles, attacking the quinone ring to form substituted amino- or thio-quinones. These products often exhibit a significant bathochromic shift (a shift to a longer wavelength) in their maximum absorbance (λmax) compared to the parent quinone, moving from the UV or near-UV region into the visible spectrum. This color-forming reaction can serve as the basis for the sensitive detection of various pharmaceuticals, biomolecules, and other organic compounds containing amine or thiol functional groups. nih.govresearchgate.net For example, reactions of halogenated quinones with secondary amines are known to produce deeply colored dialkylaminovinylquinones. researchgate.net A derivative, 2,3,5-Trichloro-6-(4-methylpiperidin-1-yl)-1,4-benzoquinone, is noted as a purple chromophore with a strong absorption at 563 nm in an acetone (B3395972) solution. researchgate.net

The table below presents absorption data for related benzoquinone derivatives, illustrating the generation of color upon reaction or substitution, which is the principle underlying potential spectrophotometric methods.

Table 1: Spectrophotometric Data for Selected Benzoquinone Derivatives

| Compound | Reactant/Solvent | Resulting Chromophore/Complex | λmax (nm) |

|---|---|---|---|

| Tetrachloro-1,2-benzoquinone | Chloroform | Parent Quinone | 458 |

| 2-tert-butyl-1,4-benzoquinone | Polyethyleneimine (PEI) | TBBQ-PEI Adduct | 478 |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Diaza-18-crown-6 | Donor-Acceptor Complex | --- |

This table is generated based on data from multiple sources to illustrate the chromogenic potential of related compounds. nih.govresearchgate.netphotochemcad.comnih.gov

Electrochemical Sensing Applications Based on Redox Characteristics

The electrochemical nature of this compound, defined by its ability to undergo reversible reduction-oxidation (redox) reactions, makes it a compound of interest for electrochemical sensing. nih.gov The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly influences its electronic properties, making it a high-potential quinone that is easier to reduce compared to its non-halogenated counterparts. mdpi.comnih.gov

This enhanced redox activity can be exploited in two main ways in the field of electrochemical sensors:

Direct Detection: As a toxic environmental pollutant, the direct quantification of this compound itself is important. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for its detection. researchgate.net At a working electrode, the quinone undergoes a two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460) (3,4,6-trichlorocatechol). The potential at which this occurs and the magnitude of the resulting current can be used for highly sensitive and selective quantification. nih.gov

Electrode Modification: The quinone or its derivatives can be immobilized on an electrode surface (e.g., glassy carbon or gold electrodes) to create a modified electrode. nih.govnih.gov This modified surface can then be used to detect other analytes. For example, the immobilized quinone can act as an electrocatalyst, facilitating the redox reactions of other molecules at lower potentials or with higher sensitivity. Such sensors have been developed for a range of targets, including organophosphorus pesticides and biologically important molecules like catechol and hydroquinone. nih.govmdpi.comrsc.orgualberta.ca The interaction between the analyte and the quinone-modified surface results in a measurable change in the electrochemical signal. researchgate.net

The redox potential is a key parameter in these applications. The table below shows the reduction potentials for related quinone compounds, highlighting the impact of substituents on this property.

Table 2: One-Electron Reduction Potentials of Selected Benzoquinone Derivatives

| Compound | Substituents | Reduction Potential (mV vs. NHE in CH3CN) |

|---|---|---|

| 1,4-Benzoquinone (B44022) | None | -489 |

| 2,3,5,6-Tetramethyl-1,4-benzoquinone (Duroquinone) | 4 x Methyl (electron-donating) | -820 |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil) | 4 x Chloro (electron-withdrawing) | +23 |

This table illustrates the principle that electron-withdrawing groups like chlorine increase the reduction potential, making the quinone a stronger oxidizing agent. Data sourced from computational and experimental studies. nih.gov

Environmental Chemistry Research on the Fate of Chlorinated Quinones

As chlorinated organic compounds, chlorinated quinones like this compound are subjects of environmental chemistry research to understand their persistence, transformation, and ultimate fate in the environment.

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

Chlorinated benzoquinones are generally unstable in the presence of light. nih.gov Research on related compounds indicates that photodegradation is a significant pathway for their dissipation in aqueous environments. unc.edu The process is initiated by the absorption of UV-Vis radiation, which excites the quinone molecule. In aqueous solutions, this can lead to rapid decomposition. The proposed mechanisms often involve photonucleophilic substitution, where water molecules or other nucleophiles present in the environment attack the excited quinone ring, leading to the displacement of chlorine atoms. unc.edu This process results in the formation of hydroxylated and dechlorinated byproducts. The rate and efficiency of photodegradation can be influenced by environmental factors such as pH and the presence of dissolved organic matter or other sensitizing species. researchgate.net While specific studies on the atmospheric photodegradation of this compound are limited, it is expected to react with photochemically generated radicals, such as hydroxyl radicals (•OH), a primary oxidant in the troposphere.

Chemical and Biological Transformation Pathways in Model Systems

In the absence of light, this compound can undergo chemical and biological transformations.

Chemical Transformation: Studies on the closely related tetrachlorobenzo-1,2-quinone demonstrate that it decomposes rapidly in aqueous solutions, with half-lives of less than 30 minutes. The primary transformation product is the corresponding chlorocatechol, formed through the reduction of the quinone. nih.gov Further decomposition and rearrangement reactions can lead to a variety of more complex products. nih.gov This suggests that this compound would similarly be reduced to 3,4,6-trichlorocatechol (B154911) in aqueous model systems.

Table 3: Potential Transformation Products of Chlorinated o-Quinones in Aqueous Systems

| Starting Compound (Analog) | Transformation Pathway | Major Products | Minor Products |

|---|

This table is based on the detailed study of tetrachlorobenzo-1,2-quinone and provides a model for the expected transformation of this compound. nih.gov

Biological Transformation: In biological systems, particularly under anaerobic conditions, quinones can serve as electron acceptors for microorganisms. photochemcad.com This microbial activity can facilitate the reductive dechlorination of the compound. The process involves the transfer of electrons from microbial electron donors to the chlorinated quinone, which acts as an electron shuttle. This reduces the quinone to a hydroquinone and can lead to the sequential removal of chlorine atoms from the aromatic ring, a key step in the detoxification and biodegradation of chlorinated pollutants.

Role in Advanced Oxidation Processes for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to degrade persistent organic pollutants in water and soil. nih.govualberta.ca These processes are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net With its high standard oxidation potential, the hydroxyl radical can non-selectively attack and mineralize recalcitrant organic compounds, including chlorinated solvents and pesticides. researchgate.netnih.govrsc.org

Given its status as a persistent and chlorinated organic molecule, this compound is a relevant target compound for AOP-based remediation research. researchgate.net Studies on other halogenated benzoquinones have demonstrated the effectiveness of AOPs like ozonation (O₃), UV/H₂O₂ and UV/O₃ for their degradation. researchgate.net In these studies, this compound would serve as a model pollutant to:

Evaluate the efficiency of different AOP systems (e.g., Fenton, photo-Fenton, ozonation, photocatalysis) in degrading chlorinated quinones. researchgate.net

Investigate the kinetics and degradation pathways of the compound under various AOP conditions.

Identify the intermediate degradation products and assess their potential toxicity compared to the parent compound.

Optimize AOP parameters (e.g., oxidant dose, pH, catalyst concentration) for the complete mineralization of the pollutant to less harmful substances like carbon dioxide, water, and chloride ions. researchgate.net

Research in this area is crucial for developing effective strategies to treat industrial effluents and contaminated water sources containing this and other classes of chlorinated pollutants.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4,6-Trichlorocatechol |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil) |

| 2,3,5-Trichloro-1,4-benzoquinone |

| 2,3,5-Trichloro-6-(4-methylpiperidin-1-yl)-1,4-benzoquinone |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 2,5-Dichloro-3,6-dihydroxybenzo-1,4-quinone |

| 2,6-dichloro-1,4-benzoquinone |

| 2-tert-butyl-1,4-benzoquinone |

| 1,4-Benzoquinone |

| 2,3,5,6-Tetramethyl-1,4-benzoquinone (Duroquinone) |

| 3,5-Di-tert-butyl-1,2-benzoquinone |

| Amines |

| Catechol |

| Diaza-15-crown-5 |

| Diaza-18-crown-6 |

| Dichloromaleic acid |

| Gold |

| Hydroquinone |

| Hydrogen Peroxide |

| Hydroxyl radical |

| Organophosphorus pesticides |

| Ozone |

| Polyethyleneimine |

| Resorcinol |

| Tetrachlorobenzo-1,2-quinone |

| Tetrachlorocatechol |

| Thiols |

| Trichlorocyclopentendione |

Future Research Directions and Emerging Opportunities for 3,4,6 Trichloro O Benzoquinone

Exploration of Undiscovered Reactivity and Catalytic Potential

The high electrophilicity of 3,4,6-trichloro-o-benzoquinone, a result of the electron-withdrawing nature of its three chlorine substituents, suggests a rich and complex reactivity profile that is yet to be fully explored. nih.gov O-quinones are recognized as versatile building blocks in organic synthesis, capable of participating in diverse cycloaddition reactions. thieme.com Future investigations could focus on harnessing this inherent reactivity.

Key research opportunities include:

Diels-Alder and Hetero-Diels-Alder Reactions: Investigating its role as a potent dienophile with a wide range of dienes could lead to the synthesis of complex, sterically hindered, and highly chlorinated polycyclic structures. The unique substitution pattern may offer novel regioselectivity and stereoselectivity.

Oxidative Reactions: Highly chlorinated quinones are strong oxidizing agents. Research into the oxidation of various substrates, such as substituted naphthols to form quinone methides, could be expanded. ias.ac.in Understanding its redox properties is crucial, as chlorinated quinones readily form persistent semiquinone free radicals, which could be harnessed in controlled radical polymerizations or other radical-mediated transformations. acs.orgnih.gov

Redox-Active Ligands: In coordination chemistry, o-quinones can act as redox-active ligands. thieme.com Future work could explore the coordination of this compound to various metal centers. The resulting metal complexes could exhibit novel catalytic activities, leveraging both the metal's properties and the ligand's ability to accept and donate electrons. These complexes could be candidates for catalysts in oxidation reactions or as components in electronic devices.

Reaction with Nucleophiles: The reactivity of chlorinated quinones with nucleophiles like thiols is known to be significant. nih.gov A systematic study of its reactions with a broader range of nucleophiles (e.g., amines, alkoxides) could yield novel functionalized quinone derivatives with interesting properties. For instance, reactions with secondary amines can produce aminovinylquinones, which are near-IR dyes with potential in non-linear optics. researchgate.net

Development of Novel Materials with Tunable Properties

The distinct electronic properties of chlorinated quinones make them attractive candidates for the development of advanced functional materials. Their ability to undergo reversible redox reactions is particularly relevant for energy storage applications.

Emerging opportunities in materials science include:

Organic Redox Flow Batteries (RFBs): Quinones are a highly promising class of electroactive materials for aqueous organic RFBs. mdpi.com The redox potential of a quinone can be tuned by its substituents. Electron-withdrawing groups, such as chlorine, generally increase the redox potential. mdpi.com Therefore, this compound could serve as a high-potential cathode material. Future research should focus on synthesizing and electrochemically characterizing this compound and its derivatives to optimize performance metrics like energy density and long-term stability. However, the stability of chlorinated quinones in aqueous media is a critical challenge, as they can decompose into the corresponding chlorocatechols. nih.gov

Charge-Transfer Complexes and Dyes: Quinones are well-known electron acceptors that form colored charge-transfer (CT) complexes with electron-donor molecules. The high electron affinity of this compound suggests it could form strongly interacting CT complexes with potential applications in organic electronics or as sensors. Further research into its interactions with various donor molecules is warranted.

Functional Polymers: This reactive quinone could be used as a monomer or a cross-linking agent to create functional polymers. The resulting materials could possess inherent redox activity, making them suitable for applications such as electroactive polymers, redox-active membranes, or materials for controlled release systems.

Table 1: Potential Research Directions for this compound

| Research Area | Specific Focus | Rationale & Potential Impact |

| Reactivity & Catalysis | Cycloaddition Reactions | Highly electron-deficient dienophile; potential for novel, complex chlorinated molecules. thieme.com |

| Redox-Active Ligands | Forms complexes with metals; could lead to new catalysts for oxidation or electronic materials. thieme.com | |

| Nucleophilic Substitution | Synthesis of functional dyes and materials by reacting with nucleophiles like amines. researchgate.net | |

| Novel Materials | Redox Flow Batteries | High redox potential due to chlorine atoms; potential as a cathode material. mdpi.com |

| Charge-Transfer Complexes | Strong electron acceptor; potential for creating new organic electronic materials and sensors. | |

| Computational Studies | Stability Prediction | Develop models to predict decomposition pathways in various media, enhancing material design. nih.gov |

| High-Throughput Screening | Accelerate discovery of new chlorinated quinones with optimized properties for specific applications. nih.gov | |

| Sustainable Synthesis | Electrochemical Methods | Reduce reagent waste and improve atom economy compared to traditional methods. acs.org |

| C-H Chlorination | Direct, selective chlorination of quinone precursors offers a more step-economical route. |

Advancements in Computational Methodologies for Predictive Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of quinone molecules for various applications. High-throughput virtual screening (HTVS) has been successfully used to explore the vast chemical space of quinones for energy storage. mdpi.comnih.gov

Future computational efforts could focus on:

Predicting Redox Potentials and Solubility: While methods exist to predict these properties, refining them for highly chlorinated and asymmetric systems like this compound is essential. More accurate predictions can guide synthetic efforts toward the most promising candidates for applications like RFBs. mdpi.comnih.gov

Modeling Stability and Decomposition: A significant challenge for chlorinated quinones is their chemical stability, especially in aqueous or protic environments. nih.gov Future computational work should aim to develop robust models that can predict decomposition pathways and reaction kinetics. This would allow for the in silico design of more stable derivatives, for example, by adding specific functional groups that sterically or electronically protect the quinone core.

Simulating Reaction Mechanisms: Computational studies can provide deep insight into the mechanisms of the reactions discussed in section 7.1. Understanding the transition states and intermediates in cycloaddition or nucleophilic substitution reactions can help in optimizing reaction conditions and predicting product outcomes.

Machine Learning Approaches: As more experimental and computational data on chlorinated quinones become available, machine learning models could be trained to rapidly predict properties, accelerating the discovery of new molecules with desired characteristics without the need for computationally expensive DFT calculations for every candidate.

Sustainable and Atom-Economical Synthetic Approaches for Chlorinated Quinones

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. The principles of atom, step, and redox economy are critical for creating sustainable chemical processes. nih.gov The synthesis of polychlorinated quinones often involves multi-step procedures or the use of harsh chlorinating agents.

Future research should target more sustainable synthetic routes:

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidation and halogenation. acs.org Developing an electrochemical process for the synthesis and modification of chlorinated quinones could significantly reduce reagent waste and improve safety. For example, the electrochemical oxidation of corresponding catechols or phenols under controlled conditions could provide a direct route to the target molecule.

Catalytic C-H Activation/Chlorination: Instead of relying on pre-functionalized starting materials, the direct, regioselective chlorination of o-benzoquinone or its precursors via transition-metal-catalyzed C-H activation would represent a major advance in step- and atom-economy.

Biocatalysis: Exploring enzymatic pathways for the regioselective hydroxylation and subsequent oxidation of chlorinated aromatic compounds could provide a highly sustainable route to chlorinated quinones, operating under mild conditions with high selectivity.

Flow Chemistry: Implementing the synthesis of reactive compounds like this compound in continuous flow reactors can improve safety by minimizing the amount of hazardous material present at any given time, enhance heat and mass transfer, and allow for precise control over reaction parameters, often leading to higher yields and purity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,4,6-Trichloro-o-benzoquinone in laboratory settings?

- Methodological Answer : A common approach involves reacting this compound dioxime with sulfur dichloride (SCl₂) in benzene at 25°C. The reaction yields two primary products: 4,5,7-trichloro-2,1,3-benzothiadiazole (major) and its N-oxide derivative (minor). Purification is achieved via column chromatography, with spectral data (IR, elemental analysis) confirming structural integrity. Solvent choice significantly impacts reaction efficiency; dimethylformamide (DMF) accelerates reactivity compared to benzene .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Infrared Spectroscopy (IR) : Identify characteristic bands (e.g., νN=O at 1370 cm⁻¹ for N-oxide derivatives).

- Elemental Analysis : Verify chlorine and nitrogen content to confirm stoichiometry.

- Column Chromatography : Separate and isolate major/minor products using silica gel.

Cross-referencing with authentic samples or literature spectral data is critical for validation .

Q. What are the key stability considerations for handling this compound in aqueous environments?

- Methodological Answer : Avoid prolonged exposure to moisture, as hydrolysis may degrade the quinone structure. Store in anhydrous conditions under inert gas (N₂/Ar). For aqueous experiments, use buffered solutions at controlled pH and monitor degradation via HPLC or UV-Vis spectroscopy. Refer to safety protocols for chlorinated compounds, including PPE requirements and waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Multi-Technique Validation : Cross-check NMR, IR, and mass spectrometry data.

- Computational Modeling : Compare experimental IR/NMR spectra with density functional theory (DFT)-predicted spectra.

- Isotopic Labeling : Trace reaction pathways to confirm structural assignments.

Document all anomalies and validate against peer-reviewed reference data .

Q. What mechanistic pathways explain the formation of benzothiadiazole derivatives from this compound dioxime?

- Methodological Answer : The reaction with SCl₂ proceeds via a cyclocondensation mechanism:

- Step 1 : Nucleophilic attack of sulfur on the dioxime’s nitrogen atoms.

- Step 2 : Elimination of HCl, forming the benzothiadiazole core.

- Step 3 : Oxidation of the minor product yields the N-oxide derivative.

Kinetic studies (e.g., monitoring by TLC or in situ IR) can elucidate rate-determining steps .

Q. How can computational chemistry predict reactivity patterns of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Transition State Analysis : Identify energy barriers for proposed reaction pathways.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions.

Validate predictions with small-scale exploratory experiments .

Q. What experimental designs are optimal for studying the catalytic applications of this compound in oxidation reactions?

- Methodological Answer :

- Substrate Scope Screening : Test reactivity with diverse substrates (e.g., alcohols, amines).

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-limiting steps.

- In Situ Spectroscopy : Monitor intermediates via UV-Vis or EPR.

Control experiments (e.g., radical traps) clarify mechanistic pathways .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293) and protocols (e.g., IC50 determination).

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate bioactive moieties.

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends.

Report experimental conditions (e.g., solvent, concentration) transparently to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.